1-benzyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide
Overview
Description
Preparation Methods
The synthesis of 1-benzyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide can be achieved through several routes. One method involves the use of benzylamine and methyl acrylate as raw materials. The process includes 1,4-addition, Dieckmann condensation, and hydrolysis decarboxylation reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
1-benzyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a muscarinic receptor antagonist, particularly targeting muscarinic receptor 4 (M4) . It is also used in the synthesis of other complex molecules and as a building block in organic synthesis . Additionally, it has applications in the study of metabolic pathways and potencies of new fentanyl analogs .
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide involves the termination of signal transduction at the neuromuscular junction by rapid hydrolysis of acetylcholine released into the synaptic cleft . It also plays a role in neuronal apoptosis, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
1-benzyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds such as fentanyl analogs. These compounds share structural similarities but differ in their pharmacological profiles and potencies . Some notable similar compounds include 2-fluoroacrylfentanyl, 2-fluorobutyrfentanyl, and 3-methylbutyrfentanyl .
Properties
IUPAC Name |
1-benzyl-N-(1-methylpiperidin-4-yl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-21-11-9-18(10-12-21)20-19(23)17-7-13-22(14-8-17)15-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGGNWAQWFNOGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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